molecular formula C27H48O2 B1227792 5beta-Cholestane-3alpha,7alpha-diol CAS No. 3862-26-8

5beta-Cholestane-3alpha,7alpha-diol

Cat. No.: B1227792
CAS No.: 3862-26-8
M. Wt: 404.7 g/mol
InChI Key: APYVEUGLZHAHDJ-TVRYRFOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-cholestane-3alpha,7alpha-diol is a 3alpha-hydroxy steroid and a 7alpha-hydroxy steroid. It has a role as a human metabolite and a mouse metabolite. It derives from a hydride of a 5beta-cholestane.
belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, is involved in congenital bile acid synthesis defect type II pathway, the cerebrotendinous xanthomatosis (CTX) pathway, bile acid biosynthesis pathway, and congenital bile acid synthesis defect type III pathway. is also involved in a few metabolic disorders, which include the familial hypercholanemia (fhca) pathway, the zellweger syndrome pathway, and 27-hydroxylase deficiency.

Properties

CAS No.

3862-26-8

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3R,5S,7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20-,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

APYVEUGLZHAHDJ-TVRYRFOISA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

3862-26-8

physical_description

Solid

Synonyms

3,7-dihydroxy-5-cholestane
3,7-dihydroxycholestane
5alpha-cholestane-3beta,7beta-diol
5beta-cholestane-3alpha,7alpha-diol
dihydroxycoprostane
dihydroxycoprostane, (3alpha,5alpha,7alpha)-isomer
dihydroxycoprostane, (3beta,5alpha,7alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Cholestane-3alpha,7alpha-diol
Reactant of Route 2
5beta-Cholestane-3alpha,7alpha-diol
Reactant of Route 3
5beta-Cholestane-3alpha,7alpha-diol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha-diol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha-diol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha-diol

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